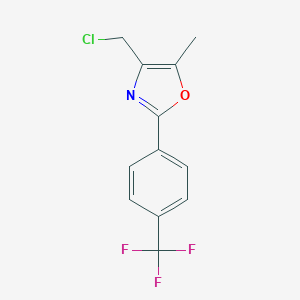

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

Vue d'ensemble

Description

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClF3NO and its molecular weight is 275.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .

Mode of Action

These compounds often exhibit strong binding affinity to their targets due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond .

Biochemical Pathways

For instance, Fipronil, a phenyl-pyrazole insecticide, undergoes metabolic reactions including oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for these reactions can vary among different strains of bacteria and fungi .

Result of Action

For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Action Environment

The stability and reactivity of similar organofluorine compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Activité Biologique

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Enzyme Interactions

Research indicates that compounds with similar structures can inhibit enzyme activity through competitive or non-competitive mechanisms. For instance, studies have shown that derivatives of oxazole can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.

Inhibition of Enzyme Activity

The compound has been evaluated for its inhibitory effects on several enzymes:

- Cholinesterases : Compounds with similar structures showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission .

- Cyclooxygenase : The compound's potential to inhibit COX-2 suggests anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

Study on COX Inhibition

A study conducted on related oxazole compounds demonstrated that certain derivatives could effectively inhibit COX-2 with IC50 values ranging from 10 to 20 µM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory potency .

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in cancer cells .

Table 1: Inhibitory Effects on Enzymes

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 20.0 | Moderate Cytotoxicity |

| Hek293-T | >30 | Low Cytotoxicity |

Propriétés

IUPAC Name |

4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSFZMISAANMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437052 | |

| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174258-39-0 | |

| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.